molecular formula C6H10N2O2 B13177142 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B13177142
M. Wt: 142.16 g/mol
InChI Key: LVJLXNIGEFQFAV-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one is an organic compound that features a unique structure combining an oxazolone ring with an aminopropyl side chain. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with a suitable oxazolone precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: The aminopropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce various functional groups onto the aminopropyl chain.

Scientific Research Applications

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one exerts its effects involves interactions with specific molecular targets. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxazolone ring may also participate in covalent bonding with nucleophilic sites on proteins and enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used for surface modification and functionalization of nanoparticles.

    3-Amino-3,4-seco-lupa-4(23),20(29)-diene: Known for its antitumor activity.

    3-Aminopropyl silica: Utilized in chromatography for its hydrophilic properties.

Uniqueness

4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its combination of an oxazolone ring and an aminopropyl side chain, which imparts distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

4-(3-aminopropyl)-4H-1,2-oxazol-5-one

InChI

InChI=1S/C6H10N2O2/c7-3-1-2-5-4-8-10-6(5)9/h4-5H,1-3,7H2

InChI Key

LVJLXNIGEFQFAV-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=O)C1CCCN

Origin of Product

United States

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